Product packaging for DISPERSE RED 5(Cat. No.:CAS No. 3769-57-1)

DISPERSE RED 5

Cat. No.: B1582831
CAS No.: 3769-57-1
M. Wt: 378.8 g/mol
InChI Key: NBEXAEYARUBYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Disperse Dyes in Textile and Related Industrial Applications

Disperse dyes are a major class of synthetic colorants that hold significant importance in the textile industry. tiankunchemical.com Their primary application is in the dyeing of hydrophobic synthetic fibers, most notably polyester (B1180765), but also nylon and acetate (B1210297). tiankunchemical.comautumnchem.com The widespread use of polyester in apparel, home furnishings, and industrial fabrics makes disperse dyes a dominant force in the market. autumnchem.com

The effectiveness of disperse dyes stems from their low water solubility and their ability to be finely dispersed in an aqueous medium, typically at high temperatures and pressures. tiankunchemical.com This allows the dye molecules to penetrate the compact structure of synthetic fibers, resulting in vibrant and long-lasting colors. tiankunchemical.com Key advantages of disperse dyes include their broad color palette, good colorfastness to washing and light, and their cost-effectiveness. shreekrishnacorporation.comamoghchemicals.in Beyond traditional textiles, disperse dyes are also crucial in the automotive industry for upholstery and interior components, in home textiles like curtains and bedding, and in technical textiles where they can impart functional properties such as UV resistance. autumnchem.comamoghchemicals.in The rise of digital textile printing has further solidified the role of disperse dyes, as their properties are well-suited for creating detailed and durable designs on synthetic fabrics. shreekrishnacorporation.com

Rationale for Focused Academic Inquiry on Disperse Red 5 and its Analogues

The specific chemical structure of this compound, being a monoazo dye containing a chlorinated aromatic ring and a nitro group, warrants focused academic investigation. worlddyevariety.com These structural features can influence its environmental persistence, potential for bioaccumulation, and the nature of its degradation byproducts. Research into the degradation of similar azo dyes has shown that the process can be complex, sometimes leading to the formation of more toxic compounds, such as aromatic amines. sustainability-directory.com

A study on the degradation of a disperse red dye using a bacterial consortium highlighted that the process is influenced by environmental conditions and can be significantly enhanced under alternating anaerobic and aerobic conditions. hspublishing.org This suggests that the environmental fate of this compound is not straightforward and requires specific investigation. Furthermore, research on analogues of other disperse dyes, such as Disperse Red 60, has shown that modifications to the chemical structure can alter properties like lightfastness and mutagenicity. Therefore, studying this compound and its analogues is crucial for understanding their specific environmental and biological impacts, assessing their potential risks, and developing effective remediation strategies for textile effluents containing these compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19ClN4O4 B1582831 DISPERSE RED 5 CAS No. 3769-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4/c1-12-10-13(21(6-8-23)7-9-24)2-4-16(12)19-20-17-5-3-14(22(25)26)11-15(17)18/h2-5,10-11,23-24H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEXAEYARUBYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063178
Record name 2,2'-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3769-57-1
Record name 2,2′-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3769-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)-3-methylphenyl)imino)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]imino]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Chemical Modifications of Disperse Red 5 and Analogues

Novel Synthetic Routes for Azo and Anthraquinone (B42736) Disperse Dyes

Disperse dyes, characterized by their non-ionic nature and low water solubility, are crucial for dyeing hydrophobic fibers like polyester (B1180765). discoveryjournals.org The synthesis of these dyes, particularly those in the azo and anthraquinone classes, involves precise chemical reactions to build the chromophoric system responsible for their color.

The foundational method for creating the vast majority of azo dyes is a two-step process involving diazotization followed by an azo coupling reaction. nih.govirjet.net This synthesis route is considered one of the most significant reactions in industrial organic chemistry. nih.gov

The process begins with diazotization , where a primary aromatic amine is converted into a diazonium salt. discoveryjournals.orgnih.gov This reaction is typically carried out in an acidic medium at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which can be explosive when dry. nih.govijirset.commdpi.com For the synthesis of C.I. Disperse Red 5, the specific primary aromatic amine used is 2-Chloro-4-nitrobenzenamine. worlddyevariety.com This amine is reacted with a diazotizing agent, such as sodium nitrite, in the presence of an acid like hydrochloric acid. tandfonline.comgoogle.com

The second step is the coupling reaction , where the highly reactive diazonium salt acts as an electrophile and reacts with an electron-rich coupling component. nih.gov This is an electrophilic aromatic substitution reaction. nih.gov For this compound, the coupling component is N,N-bis(2-hydroxyethyl)-3-methylbenzenamine. worlddyevariety.com The coupling process must also be conducted under controlled, weakly acidic conditions and at low temperatures (0-5 °C) to maintain the stability of the diazonium salt and the integrity of the final dye. mdpi.commdpi.com The general mechanism for the synthesis of an azo dye via this pathway is a cornerstone of color chemistry. nih.gov

The performance characteristics of disperse dyes, such as their color, fastness, and affinity for substrates, are intrinsically linked to their molecular structure. mdpi.com Researchers have extensively explored the incorporation of various functional groups to modify and enhance these properties. Azo dyes are often designed based on a donor-π-acceptor (D-π-A) model, where introducing different electron-donating or electron-accepting groups can tune the color depth, strength, and shade. mdpi.comnih.gov

Key strategies for performance enhancement include:

Tuning Electronic Properties: The introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl, amino) at specific positions on the aromatic rings can significantly alter the dye's light absorption wavelength (λmax) and molar extinction coefficient (ε). mdpi.comnih.gov A strong electron-withdrawing group on the diazonium component paired with a strong electron-donating group on the coupling component generally leads to a bathochromic shift (a deeper color). mdpi.com

Improving Fastness Properties: The inclusion of specific moieties can enhance the dye's resistance to fading from light, washing, and heat (sublimation). For instance, incorporating ester groups into the dye structure can improve wash fastness because they can be hydrolyzed under alkaline conditions, making it easier to wash off unfixed surface dye. rsc.org Dyes synthesized from 3-amino-5-nitrobenzoisothiazole have been noted to exhibit good light and sublimation fastness. researchgate.net

Modifying Physical Properties: The length and nature of alkyl chains in the coupling component can influence dye affinity and dyeing performance, particularly in modern dyeing systems like supercritical carbon dioxide. nih.gov While longer alkyl chains can increase dye affinity, they might also undergo crosslinking. nih.gov

Beyond textile applications, Disperse Red dyes and their analogues have been integrated into advanced materials through chemical functionalization. A significant area of research is the development of polymers with second-order nonlinear optical (NLO) properties, which are of interest for high-speed light modulators and optical switches. tandfonline.com

In one approach, a Disperse Red chromophore was chemically attached as a side-chain to a polyimide backbone. tandfonline.comtandfonline.com The synthesis involved first creating a diamine monomer that contained the azo-chromophore pendant group. tandfonline.com This functionalized diamine was then polymerized with an anhydride, such as 4,4'-hexafluoroisopropylidene-diphthalic anhydride, to produce the final polyimide. tandfonline.comtandfonline.com Such materials combine the high thermal stability of polyimides with the NLO properties of the Disperse Red dye. tandfonline.com The resulting polymer, with a glass transition temperature (Tg) of 215°C, demonstrated long-term stability of its dipole orientation, a critical factor for NLO device applications. tandfonline.com

Another study detailed the grafting of C.I. Disperse Red 1, a closely related analogue, onto linseed oil. This was achieved via a Steglich esterification, creating a colored product where the dye is chemically bonded to the bio-based oil molecule. researchgate.net This functionalization opens pathways for creating colored materials from renewable resources. researchgate.net

Incorporation of Specific Functional Groups for Performance Enhancement

Evaluation of Synthetic Product Performance and Material Interactions

The efficacy of a disperse dye is determined by its performance during and after application to a substrate, as well as the nature of its interaction with the polymer fibers.

The primary application for this compound and its analogues is the dyeing of hydrophobic fibers, most notably polyester (polyethylene terephthalate, PET). wzmeiernuo.com Performance is evaluated based on color strength, levelness, and fastness properties.

Color Strength (K/S Value): The color yield on a fabric is quantified using the Kubelka-Munk equation (K/S), which relates the spectral reflectance of the dyed material to the absorption (K) and scattering (S) coefficients. mdpi.com Higher K/S values indicate a greater color depth. The K/S value is influenced by dyeing temperature, time, pH, and dye concentration. acs.org For many disperse dyes, dyeing at higher temperatures (e.g., 130°C) results in significantly higher K/S values compared to lower temperatures because the heat increases the free volume within the polymer fiber structure, facilitating dye penetration. mdpi.commdpi.com

Fastness Properties: These properties measure the resistance of the color to various external factors.

Washing Fastness: Measures the color's resistance to laundering. Many modern disperse dyes exhibit good to excellent washing fastness, often rated on a scale of 1 to 5. mdpi.comnih.gov

Light Fastness: Indicates the color's resistance to fading upon exposure to light. Azo disperse dyes can achieve light fastness ratings of 4-5 or higher on the blue wool scale. wzmeiernuo.com

Sublimation (Rubbing) Fastness: This is particularly important for polyester, which is often heat-set at high temperatures. It measures the dye's tendency to transfer from the fabric to another surface through heat or friction. wzmeiernuo.comgoogle.com

The following tables present representative data on the performance of various disperse red dyes on polyester fabric.

Table 1: Fastness Properties of Novel Azo Disperse Dyes on Polyester Fabric Data synthesized from studies on newly developed disperse dyes to illustrate typical performance metrics.

Dye SampleLight Fastness (Rating 1-8)Washing Fastness (Rating 1-5)Perspiration Fastness (Rating 1-5)Rubbing Fastness (Dry) (Rating 1-5)
Dye 5a44-54-54-5
Dye 5b3-44-54-54
Dye 5c44-54-54
Dye 5d4-54-54-54-5
Source: Data adapted from performance evaluations of novel enaminone-based disperse dyes dyed at 130°C. mdpi.com

Table 2: Effect of Dyeing Temperature on Color Strength (K/S) of Polyester Illustrates the significant impact of temperature on dye uptake for selected disperse dyes.

Dye SampleK/S at 100°CK/S at 130°C
Dye 18h4.7419.38
Dye 18i3.4612.63
Source: Data adapted from a study comparing high and low-temperature dyeing processes. mdpi.com

Disperse dyes function by diffusing from the aqueous dyebath into the amorphous regions of the hydrophobic polymer fibers. scribd.com This process is driven by the dye's affinity for the substrate, which is governed by relatively weak intermolecular forces. The primary interactions between non-ionic disperse dye molecules and polyester fibers are:

Van der Waals forces: These are weak, non-specific attractions between molecules.

Dipole-dipole interactions: These occur between the permanent dipoles in the dye molecule and polarized bonds within the polymer fiber. scribd.com

Hydrogen bonding: While less dominant than in the dyeing of natural fibers, hydrogen bonds can form between suitable functional groups on the dye (like the hydroxyl groups in this compound) and the polymer.

The dyeing process for polyester is typically conducted at high temperatures (around 130°C) and pressure. nih.govscribd.com These conditions cause the polymer chains to undergo thermal agitation, which loosens the structure and opens temporary gaps, allowing the small dye molecules to penetrate and become trapped within the fiber as it cools. scribd.com The affinity of a dye for a substrate is also influenced by its solubility in the dyeing medium; a dispersant that lowers the dye's solubility in the dyebath can lead to higher exhaustion onto the fiber. nih.gov Studies on dye-polymer interactions, sometimes using computational methods like density functional theory (DFT), help in understanding the binding affinity and designing dyes with better performance.

Environmental Behavior and Transformation Pathways of Disperse Red 5

Environmental Fate and Transport in Aquatic and Terrestrial Compartments

The environmental distribution of disperse dyes like Disperse Red 5 is largely governed by their physical and chemical properties, such as low water solubility and a tendency to interact with solids.

Sorption and Partitioning Mechanisms in Sediments and Sludge

Disperse dyes, being hydrophobic, generally exhibit a significant potential to adsorb to sediments and bioconcentrate. biotechnologia-journal.org Their low water solubility and characteristically high octanol-water partition coefficients (Kow) suggest that they are unlikely to remain in the water column in significant quantities but will rather partition to solid phases like sludge in wastewater treatment plants. scbt.comindustrialchemicals.gov.au For instance, disperse dyes are believed to dye fabrics through a mechanism similar to how hydrophobic pollutants adsorb onto sediments, which can be described by a partition coefficient. biotechnologia-journal.org

Studies on analogues provide insight into this behavior. For example, Disperse Red 1 possesses a high Kow, indicating a potential for adsorption to sediments. scbt.com Research on Disperse Red 60 demonstrated its adsorption onto bio-sludge, with acclimatized, resting bio-sludge showing an adsorption capacity of 40.0+/-0.1 mg/g. researchgate.net This study also noted that Disperse Red 60 was more readily adsorbed than Disperse Blue 60. researchgate.net The process of sorption is a key factor in the environmental fate of these dyes in aquatic and sediment systems. mdpi.com After partitioning to sediment or wastewater sludge, some azo dyes may bind reversibly and be resuspended, while others may bind irreversibly and remain buried. mdpi.com

Hydrolytic Stability and Environmental Persistence

Disperse dyes are generally characterized by their hydrolytic stability, a necessary property for their application in high-temperature dyeing processes for fibers like polyester (B1180765). aatcc.orghspublishing.org This stability, however, also contributes to their environmental persistence. A screening assessment for Disperse Red 167, an analogue, indicated that it is expected to be persistent in water, soil, and sediment. rroij.com Similarly, a safety data sheet for Disperse Red 092 notes that it is hydrolytically stable. chemos.de

Biodegradation and Biotransformation Studies

The biodegradation of azo dyes like this compound is a critical area of research for developing effective bioremediation strategies. Both bacteria and fungi have shown potential in degrading these complex molecules.

Microbial Degradation Pathways and Mechanisms

The primary mechanism for the biodegradation of azo dyes involves the reductive cleavage of the azo bond (-N=N-), which is often the initial step in the degradation pathway. scbt.com This process can lead to the formation of aromatic amines, which may be further degraded. lifesciencesite.com

Bacterial degradation of disperse dyes has been demonstrated in several studies. A bacterial consortium isolated from rhizosphere soil, containing species of Pseudomonas, Lysinibacillus, and Citrobacter, was shown to degrade a dye identified as "Disperse Red". rroij.comcabidigitallibrary.org The degradation efficiency was found to be dependent on environmental conditions such as glucose concentration and aeration. cabidigitallibrary.org Under anaerobic conditions with 10% glucose, the highest degradation was 56.17% after 72 hours. cabidigitallibrary.org In a two-chamber system with alternating anaerobic and aerobic cycles, the final decolorization reached 98.47%. rroij.comcabidigitallibrary.org

Specific bacterial strains have also been identified for their efficacy in degrading similar disperse red dyes. For instance, Enterococcus faecalis has been shown to decolorize Disperse Red F3B. bibliotekanauki.plresearchgate.net Another example is Brevibacillus laterosporus, which has demonstrated the ability to decolorize Disperse Red 54. rroij.com The degradation of Disperse Red 73 was achieved by a consortium of plant growth-promoting bacteria including Rhodobacter erythropolis, Azotobacter vinelandii, Rhizobium meliloti, and Bacillus megaterium. industrialchemicals.gov.au

Table 1: Bacterial Degradation of Disperse Red Dyes

Bacterium/ConsortiumDisperse DyeDegradation/Decolorization EfficiencyConditionsSource
Rhizosphere Bacterial Consortium (Pseudomonas, Lysinibacillus, Citrobacter)Disperse Red98.47%Alternating anaerobic-aerobic cycles rroij.comcabidigitallibrary.org
Enterococcus faecalisDisperse Red F3BData not specified in abstractNot specified bibliotekanauki.plresearchgate.net
Brevibacillus laterosporusDisperse Red 54Data not specified in abstractNot specified rroij.com
Consortium-RARB (Rhodobacter erythropolis, Azotobacter vinelandii, Rhizobium meliloti, Bacillus megaterium)Disperse Red 73Complete decolorization in 48hSolid-state fermentation industrialchemicals.gov.au

Fungi, particularly white-rot fungi, are recognized for their ability to degrade a wide range of recalcitrant organic pollutants, including textile dyes. chemos.deiaset.usresearchgate.net This capability is attributed to their production of extracellular ligninolytic enzymes such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases. chemos.deiaset.usresearchgate.net These enzymes are non-specific and can oxidize a broad spectrum of aromatic compounds. iaset.us

Studies have shown the effectiveness of various fungi in degrading disperse red dyes. For example, brown-rot fungi have been investigated for their ability to degrade Disperse Red S3B, with Daedalea dickinsii achieving 80% degradation in 7 days. bibliotekanauki.plrroij.com The white-rot fungus Phanerochaete chrysosporium is another well-studied organism known for its dye-degrading capabilities. biotechnologia-journal.orgchemos.deresearchgate.net Aspergillus niger has also been reported to degrade direct red dyes and has been shown to decolorize Disperse Red 1. jmsse.inresearchgate.netscielo.br

Table 2: Fungal Degradation of Disperse Red Dyes

FungusDisperse DyeDegradation/Decolorization EfficiencyConditionsSource
Daedalea dickinsii (Brown-rot)Disperse Red S3B80% in 7 daysNot specified bibliotekanauki.plrroij.com
Coniophora puteana (Brown-rot)Disperse Red S3B59% in 7 daysNot specified rroij.com
Aspergillus nigerDisperse Red 1Data not specified in abstractNot specified
Phanerochaete chrysosporium (White-rot)General dye degradationHigh potentialVarious biotechnologia-journal.orgchemos.deresearchgate.net
Characterization of Enzymatic Activities in Dye Decolorization and Degradation

The breakdown of azo dyes such as this compound by microorganisms is primarily an enzymatic process. Several key enzymes, including azo reductases, tyrosinases, and veratryl alcohol oxidases, play a crucial role in the decolorization and degradation of these compounds.

Azo Reductases: These enzymes are fundamental to the initial step of azo dye degradation. researchgate.net They catalyze the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. researchgate.net This process typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines, which may be further degraded. researchgate.netexcli.de The activity of azo reductases often requires coenzymes like NADH or NADPH as electron donors. researchgate.netresearchgate.net For instance, a bacterial consortium demonstrated significant induction of azo reductase activity during the decolorization of various azo dyes. excli.de Similarly, Paenochrobactrum glaciei utilized an azo reductase to achieve 84% degradation of Disperse Red 167. researchgate.net

Tyrosinase and Veratryl Alcohol Oxidase: These are oxidative enzymes that often participate in the subsequent degradation of the aromatic amines produced by azo reductase activity. mdpi.com Brevibacillus laterosporus showed a 1.32-fold induction in tyrosinase activity and a 1.51-fold induction in veratryl alcohol oxidase activity during the decolorization of Disperse Red 54. nih.gov Similarly, the decolorization of Disperse Brown 118 by Brevibacillus laterosporus was accompanied by significant increases in both intracellular tyrosinase (50%) and veratryl alcohol oxidase (150%) activities. researchgate.netresearchgate.net These enzymes contribute to the detoxification of the dye by breaking down the aromatic structures. researchgate.netresearchgate.net

The table below summarizes the enzymatic activities observed in the degradation of various disperse dyes.

DyeMicroorganismEnzyme(s)Key Findings
Disperse Red 54Brevibacillus laterosporusTyrosinase, Veratryl alcohol oxidase, NADH-DCIP reductase100% decolorization in 48h; significant induction of enzyme activities. nih.gov
Disperse Red 167Paenochrobactrum glacieiAzo reductase84% degradation of 50 mg/L dye within 24 hours. researchgate.net
Disperse Brown 118Brevibacillus laterosporusTyrosinase, Veratryl alcohol oxidase, NADH-DCIP reductase96% decolorization in 48h with significant increases in enzyme activities. researchgate.netresearchgate.net
Disperse Red 78Providencia rettgeri HSL1 and Pseudomonas sp. SUK1Azoreductase, NADH-DCIP reductase, Laccase, Veratryl alcohol oxidase98-99% decolorization. jmbfs.org

Phytoremediation Potential and Plant-Microbe Symbiotic Interactions

Phytoremediation utilizes plants to remove, degrade, or stabilize environmental contaminants, including textile dyes. nih.gov Some plant species have demonstrated the ability to decolorize and detoxify dye-containing wastewater. For example, Alcea rosea has shown potential in removing Disperse Red 60. researchgate.netresearchgate.net

The effectiveness of phytoremediation can be significantly enhanced through symbiotic interactions between plants and microorganisms. nih.gov Plant roots can release exudates that support the growth and metabolic activity of dye-degrading microbes in the rhizosphere. nih.gov This synergistic relationship creates a more robust system for breaking down complex dye molecules. For instance, a consortium of Portulaca grandiflora and Pseudomonas putida achieved complete decolorization of a sulfonated diazo dye. researchgate.net While specific studies on the phytoremediation of this compound are limited, the documented success with other disperse dyes suggests its potential.

Influence of Co-substrates and Environmental Factors on Bioremediation Efficiency

The efficiency of microbial degradation of this compound is significantly influenced by various environmental factors and the presence of co-substrates.

Carbon Sources: The availability of a suitable carbon source is often crucial for the optimal activity of dye-degrading microorganisms. lifesciencesite.com Glucose is frequently reported as an effective co-substrate, enhancing bacterial growth and metabolic activity, which in turn leads to higher degradation rates. lifesciencesite.comresearchgate.net For example, a study on the degradation of Disperse Red by a rhizosphere bacterial consortium found that a 10% glucose concentration resulted in a higher degradation rate (56.17% after 72 hours) compared to a 5% glucose medium (44.17%). lifesciencesite.com However, excessively high concentrations of a readily available carbon source like glucose can sometimes lead to a shift in microbial metabolism, prioritizing glucose utilization over dye degradation. lifesciencesite.com

Redox Conditions: Alternating anaerobic and aerobic conditions have proven to be highly effective for the complete degradation of azo dyes. lifesciencesite.com The initial anaerobic stage facilitates the reductive cleavage of the azo bond by enzymes like azo reductase, leading to decolorization. excli.de The subsequent aerobic stage allows for the degradation of the resulting aromatic amines by oxidative enzymes. excli.de A study using a rhizosphere bacterial consortium demonstrated that a sequential anaerobic-aerobic process achieved up to 98.47% decolorization of Disperse Red. lifesciencesite.com

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, photodegradation and other chemical transformation processes are significant abiotic degradation pathways.

Photodegradation Mechanisms and Kinetic Analysis

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation. Disperse dyes, including those of the Disperse Red family, are susceptible to photodegradation. The process often involves the absorption of light energy, leading to the excitation of the dye molecule and subsequent chemical reactions that break down its structure.

Studies on Disperse Red 1, a related compound, show that illumination leads to a decrease in the absorption peak in the visible region and the growth of a new absorption feature at a lower wavelength, indicating the transformation of the chromophore. optica.org The degradation of some dyes has been found to follow pseudo-first-order reaction kinetics. researchgate.net The rate of photodegradation can be influenced by factors such as the wavelength of light, the intensity of illumination, and the presence of oxygen. optica.org For instance, the photostability of Disperse Red 1 polymers was found to decrease when the atmosphere was changed from nitrogen to air and further to pure oxygen, indicating that photo-oxidation plays a role in the degradation process. optica.org

Advanced oxidation processes (AOPs) can significantly enhance photodegradation. The photo-Fenton process (UV/H2O2/Fe(II)), for example, has been shown to be highly effective in decolorizing and degrading Disperse Red 354, achieving 85% color removal and over 90% COD removal within 10 minutes. researchgate.net

Oxidative and Reductive Chemical Transformation Processes

Disperse Red dyes can undergo chemical transformations through both oxidative and reductive pathways.

Oxidative Processes: Advanced oxidation processes (AOPs) are effective in degrading disperse dyes. These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack and break down the complex dye molecules. researchgate.net Common AOPs include ozonation, Fenton (H2O2/Fe(II)), and UV/H2O2 systems. researchgate.net For Disperse Red 354, the photo-Fenton process was found to be the most efficient among several AOPs. researchgate.net The degradation products of such oxidative processes are typically smaller, less colored, and often less toxic molecules like sulfate (B86663), nitrate, chloride, formate, and oxalate. researchgate.net

Reductive Processes: Chemical reduction can also lead to the degradation of disperse dyes. The azo bond is susceptible to reduction, leading to the cleavage of the molecule and loss of color. This is analogous to the enzymatic reduction by azo reductases but is achieved through chemical reducing agents. For example, sodium borohydride (B1222165) and lithium aluminum hydride are common reducing agents that can alter the chromophore of Disperse Red 60.

The table below provides a comparative overview of different abiotic degradation processes for disperse dyes.

Degradation ProcessDyeKey Findings
PhotodegradationDisperse Red 1 (polymer)Degradation involves trans-cis isomerization and photo-oxidation; stability decreases with oxygen and increased temperature. optica.org
Photo-FentonDisperse Red 35485% color removal and >90% COD removal in 10 minutes. researchgate.net
OzonationDisperse Red 354Less effective than the photo-Fenton process for both color and COD removal. researchgate.net
UV/H2O2Disperse Red 354Less effective than the photo-Fenton process for both color and COD removal. researchgate.net

Advanced Remediation Technologies for Disperse Red 5 Contamination

Physicochemical Treatment Approaches

Physicochemical methods are widely employed for the treatment of textile effluents, focusing on the transfer of the dye from the aqueous phase to a solid phase or its aggregation for easier removal.

Adsorption Technologies for Disperse Red Removal

Adsorption is a surface phenomenon where dye molecules are attracted and bound to the surface of a solid material known as an adsorbent. This technique is valued for its simplicity, efficiency, and the potential for adsorbent regeneration.

Granular Activated Carbon (GAC): Granular activated carbon is a well-known adsorbent with a high surface area and porous structure, making it effective for removing various organic pollutants. However, its effectiveness for disperse dyes like Disperse Red 5 can be limited. bioline.org.br Studies have shown that GAC may not be efficient in removing disperse red dyes because the colloidal nature of these dyes can lead to the plugging of the carbon's pores. bioline.org.br One study explicitly found that GAC could not remove dispersed red dye. bioline.org.brbioline.org.br In contrast, another investigation suggested that commercial activated carbon can be a good adsorbent for insoluble disperse red dye, with the adsorption process being physical and following the BET isotherm model. researchgate.net

Bio-sludge: Bio-sludge, a by-product of biological wastewater treatment plants, has emerged as a cost-effective and efficient adsorbent for disperse dyes. researchgate.net Research has demonstrated that resting (living) bio-sludge exhibits high adsorption capabilities for disperse dyes, outperforming granular activated carbon in some cases. researchgate.net The adsorption capacity of bio-sludge can be further enhanced by approximately 30% through acclimatization with the disperse dyes. researchgate.net For instance, the adsorption capacity of acclimatized, resting bio-sludge for Disperse Red 60 was found to be 40.0±0.1 mg/g of bio-sludge. researchgate.net

Below is a table summarizing the findings on adsorption technologies for Disperse Red removal.

AdsorbentFindingsCitations
Granular Activated Carbon (GAC)One study found it ineffective for removing Disperse Red due to pore plugging by colloidal dye molecules. bioline.org.brbioline.org.br Another study showed it to be a good adsorbent for insoluble disperse red dye. researchgate.net bioline.org.brbioline.org.brresearchgate.net
Bio-sludgeResting bio-sludge shows high adsorption for disperse dyes. researchgate.net Acclimatization can increase dye adsorption ability by about 30%. researchgate.net Adsorption capacity for Disperse Red 60 was 40.0±0.1 mg/g. researchgate.net researchgate.net

Coagulation and Flocculation Processes for Textile Wastewater Treatment

Coagulation and flocculation are established physicochemical treatment processes that involve the destabilization of colloidal particles and their subsequent aggregation into larger flocs, which can then be removed by sedimentation or filtration. researchgate.net These processes are frequently used in the treatment of textile wastewater to remove color and suspended solids. researchgate.net

The effectiveness of coagulation-flocculation depends on several factors, including the type and dosage of coagulant, pH, and the characteristics of the dye. koreascience.kr For disperse dyes, which have low water solubility, coagulation can be an effective removal method. brookhaveninstruments.com.cn Studies have shown that a novel formulation for coagulation-flocculation can remove Disperse Red at concentrations of 5 mg/L and 50 mg/L with efficiencies of 57.1% and 70.1%, respectively. bioline.org.brbioline.org.br However, this method may not be ideal for high concentrations of disperse dyes due to the large quantities of chemicals required and the significant volume of sludge produced. bioline.org.br

Different coagulants, such as aluminum sulfate (B86663) (Al₂(SO₄)₃) and ferric chloride (FeCl₃), have been tested, with aluminum sulfate showing greater efficiency in some cases for removing red dyes. koreascience.kr The process can achieve over 90% color removal under optimal conditions of pH, coagulant dosage, and mixing. koreascience.kr

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ijcce.ac.ir These highly reactive radicals can degrade complex organic molecules, like this compound, into simpler and less harmful compounds. ijcce.ac.ir

Fenton and Photo-Fenton Oxidation Systems

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate powerful hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production.

Both Fenton and photo-Fenton processes have proven effective in decolorizing and degrading disperse dyes. For Disperse Red 17, a maximum removal efficiency of 98% was achieved using ferrous ions and UV radiation. e-ijep.co.in A comparative study on Disperse Red 354 showed that the photo-Fenton process was more efficient than the dark Fenton process, achieving 85% color removal and over 90% COD removal within just 10 minutes of reaction time. researchgate.net The primary oxidation products identified were sulfate, nitrate, chloride, formate, and oxalate. researchgate.net

The table below presents a comparison of Fenton and Photo-Fenton processes for Disperse Red degradation.

ProcessDyeKey FindingsCitations
FentonDisperse Red 17Maximum removal of 95.7% with 170 mg/L of H₂O₂. e-ijep.co.in e-ijep.co.in
Photo-FentonDisperse Red 17Maximum removal of 98% with ferrous ions and 40-watt UV radiation. e-ijep.co.in e-ijep.co.in
Photo-FentonDisperse Red 354Achieved 85% color removal and over 90% COD removal in 10 minutes. researchgate.net Identified oxidation products: sulfate, nitrate, chloride, formate, and oxalate. researchgate.net researchgate.net

Ozonation and Combined Ozone Systems (O₃/UV, O₃/H₂O₂)

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down dye molecules. Its effectiveness can be enhanced by combining it with ultraviolet (UV) radiation or hydrogen peroxide (H₂O₂), which leads to the generation of highly reactive hydroxyl radicals.

Ozonation has been shown to be effective for color removal, with studies reporting over 90% decolorization for certain dyes. pjoes.com However, for disperse dyes, which are non-soluble, the reaction can be slower. pjoes.com A study on Disperse Red 354 found that ozonation achieved a similar decolorization rate to the UV/H₂O₂ process after 30 minutes of reaction time. researchgate.net Combining ozonation with other AOPs can lead to more complete degradation of the dye molecules.

Heterogeneous Photocatalytic Oxidation

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically a metal oxide, which, upon activation by light, generates electron-hole pairs that lead to the formation of reactive oxygen species. mdpi.com

ZnO/UV/H₂O₂: The combination of zinc oxide (ZnO) as a photocatalyst with UV light and hydrogen peroxide has been shown to be an effective system for the degradation of disperse dyes. Research on Disperse Red-60 demonstrated a maximum degradation of 97% under optimal conditions (0.6 g/L ZnO, 0.9 mL/L H₂O₂, pH 9.0, and 60 minutes irradiation time). researchgate.net This process also resulted in significant reductions in Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD), by 79% and 60% respectively, and a notable decrease in the toxicity of the treated solution. researchgate.net

TiO₂-based systems: Titanium dioxide (TiO₂) is one of the most widely used photocatalysts due to its high efficiency, chemical stability, and low cost. thaiscience.info The photocatalytic degradation of Disperse Red 73 using TiO₂ (Aeroxide P25) has been investigated, achieving between 60% and 90% dye degradation and up to 98% COD removal. mdpi.com The optimal conditions were found to be a pH of 4, an initial dye concentration of 50 mg/L, and a TiO₂ loading of 2 g/L. mdpi.com The process involves the generation of hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂⁻•) on the surface of the irradiated TiO₂ particles, which then oxidize the dye molecules. mdpi.com

Covalent Organic Frameworks (COFs): While specific studies on this compound and Covalent Organic Frameworks are not prevalent in the provided context, COFs are emerging as promising materials for photocatalysis due to their ordered porous structures, high surface areas, and tunable electronic properties. Their potential for the degradation of organic pollutants, including dyes, is an active area of research.

The following table summarizes the findings on heterogeneous photocatalytic oxidation for Disperse Red degradation.

Photocatalytic SystemDyeKey FindingsCitations
ZnO/UV/H₂O₂Disperse Red-60Achieved 97% degradation at optimal conditions (0.6 g/L ZnO, 0.9 mL/L H₂O₂, pH 9.0, 60 min irradiation). researchgate.net Led to 79% COD and 60% BOD reduction and decreased toxicity. researchgate.net researchgate.net
TiO₂/UVDisperse Red 73Achieved 60-90% dye degradation and up to 98% COD removal. mdpi.com Optimal conditions: pH 4, 50 mg/L dye concentration, 2 g/L TiO₂ loading. mdpi.com mdpi.com
TiO₂/UVSynthetic textile wastewaterDecolorization increased from 60.65% to 73.57% as TiO₂ concentration increased from 0.001 to 0.1 g/L. thaiscience.info thaiscience.info

Electrochemical Oxidation Methods

Electrochemical oxidation has emerged as a potent technology for the degradation of persistent organic pollutants like this compound from textile wastewater. This method relies on the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH), directly on the anode surface (direct oxidation) or in the bulk solution via mediators (indirect oxidation). tuiasi.roiwaponline.com The effectiveness of the process is highly dependent on the anode material, applied current density, pH, and supporting electrolyte.

Direct oxidation occurs on the surface of non-active anodes with high oxygen evolution potential, such as Boron-Doped Diamond (BDD). These anodes are highly efficient in generating hydroxyl radicals, which are non-selective and can completely mineralize organic compounds to CO2, water, and inorganic ions. researchgate.net Indirect oxidation, on the other hand, often employs active anodes like Ti/SnO2 or graphite (B72142) in the presence of electrolytes like Sodium Chloride (NaCl). iwaponline.comneptjournal.com In this process, mediators such as active chlorine species (Cl2, HClO, ClO⁻) are electrochemically generated and act as the primary oxidants for the dye molecules. iwaponline.com

Research on various Disperse Red dyes demonstrates the high efficacy of electrochemical methods. For instance, the electrochemical treatment of Disperse Red BG using BDD anodes resulted in 99% decolorization and 90% Chemical Oxygen Demand (COD) removal within 30 minutes of electrolysis. researchgate.net Similarly, the electrochemical degradation of Disperse Red 167 using an aluminum sacrificial anode, which combines electrooxidation with electrocoagulation, achieved up to 99% removal. mdpi.com However, the efficiency can vary; the indirect anodic oxidation of Disperse Red 3B with Ti/SnO2 electrodes yielded 51% decolorization and 61% COD removal under its specific optimal conditions. iwaponline.com

Disperse DyeAnode MaterialKey ConditionsRemoval EfficiencySource
Disperse Red BGBoron-Doped Diamond (BDD)pH: 2, Current Density: 50 mA/cm², Electrolyte: 4 g/L NaCl99% Decolorization, 90% COD Removal researchgate.net
Disperse Red 3BTi/SnO₂pH: 3, Voltage: 20 V, Time: 60 min, Electrolyte: 2.5 g/L NaCl51% Decolorization, 61% COD Removal iwaponline.com
Disperse Red 167Aluminum (Al)pH: 4.5, Time: 3600 s, Electrolyte: 0.054 M Na₂SO₄99% Removal mdpi.com
Fast Red (Industrial Dye)GraphitepH: 3, Current Density: 340 A/m², Electrolyte: 2.5 g/L NaCl96% Color Removal neptjournal.com

Integrated and Hybrid Treatment Systems for Enhanced Removal

To overcome the limitations of single-treatment processes and enhance removal efficiency, integrated and hybrid systems are increasingly being investigated for dye wastewater treatment. scispace.com These systems combine two or more physical, chemical, or biological processes, creating synergistic effects that lead to higher degradation rates, more complete mineralization, and often lower operating costs. sci-hub.sed-nb.info For complex and recalcitrant molecules like this compound, hybrid systems offer a more robust and effective solution.

Examples of promising hybrid systems include:

Photo-Electrochemical Processes: This method combines electrochemical oxidation with UV irradiation. The synergy between the electrode-generated oxidants and UV light can lead to more effective degradation. chemrxiv.org A key advantage is the potential for UV light to degrade halogenated organic intermediates that may form during indirect electrolysis with chloride electrolytes, thus reducing the formation of potentially toxic by-products. chemrxiv.org

Electrocoagulation/Adsorption: Integrating electrocoagulation with adsorption processes, such as using bio-sludge or Granular Activated Carbon (GAC), can significantly improve the removal of disperse dyes. In a GAC-Sequencing Batch Reactor (GAC-SBR) system, GAC provides a surface for adsorption and biofilm growth, leading to high removal efficiencies for dyes and organic matter. researchgate.net The removal of Disperse Red 167 has been shown to involve a combination of surface electrooxidation and electrocoagulation, demonstrating an integrated electrochemical approach. mdpi.com

These integrated systems are designed to target different aspects of the pollutant, such as solubility, chemical structure, and organic load, leading to a more comprehensive treatment outcome. scispace.com

Hybrid SystemTarget Pollutant/Dye TypeKey FindingsSource
Ultrasound-Assisted ElectrocoagulationDisperse and Reactive DyesExcess free radicals from sonolysis enhance reaction rates and pollutant removal efficiency. sci-hub.se
Photo-Electrochemical Oxidation (UV/Electrolysis)Disperse Blue 1Combines UV and electrode energy for efficient degradation; UV helps degrade halogenated intermediates. Achieved 82.1% decolorization. chemrxiv.org
Granular Activated Carbon - Sequencing Batch Reactor (GAC-SBR)Disperse Red 60Achieved 93% dye removal and 92.2% COD removal by combining physical adsorption and biological degradation. researchgate.net
Electrooxidation and ElectrocoagulationDisperse Red 167A combination of surface electrooxidation and coagulation led to 99% removal of the dye. mdpi.com

Optimization of Treatment Parameters and Feasibility for Industrial Application

The successful implementation of advanced remediation technologies at an industrial scale hinges on the careful optimization of operational parameters and a thorough assessment of economic feasibility. For electrochemical and other advanced oxidation processes, key parameters influencing both efficiency and cost include pH, current density or voltage, electrolyte concentration, and reaction time. iwaponline.comdeswater.com

pH: The initial pH of the wastewater is a critical factor. For many electrochemical oxidation processes involving Disperse Red, acidic conditions (pH 2-4) are found to be optimal, as they favor the formation and stability of powerful oxidants like hydroxyl radicals and hypochlorous acid. iwaponline.comresearchgate.net

Current Density/Voltage: Higher current densities generally lead to faster degradation rates but also result in higher energy consumption and potentially lower current efficiency. iwaponline.com Optimization is required to balance removal speed with operational cost. For Disperse Red 3B, an applied voltage of 20 V was optimal, while for Disperse Red BG, a current density of 50 mA/cm² was used. iwaponline.comresearchgate.net

Electrolyte Concentration: In indirect electrolysis, the concentration of the supporting electrolyte (e.g., NaCl) directly affects the conductivity of the solution and the rate of oxidant generation. An optimal concentration exists beyond which the efficiency may plateau or decrease. neptjournal.com

Reaction Time: The treatment time must be sufficient to achieve the desired level of degradation. Studies show that for some processes, significant removal (over 90%) can be achieved in 30-60 minutes. iwaponline.comresearchgate.net

ProcessDisperse DyeOptimized ParametersResultSource
Indirect Anodic OxidationDisperse Red 3BpH: 3, Voltage: 20 V, Time: 60 min, NaCl: 2.5 g/L51% Decolorization iwaponline.com
ElectrocoagulationDisperse Red 74(Iron Electrodes) pH: 9, Time: 20 min, Current Density: 17.08 mA/cm², NaCl: 2 g/LHigh Color Removal deswater.com
Electrochemical DegradationDisperse Red BGpH: 2, Current Density: 50 mA/cm², NaCl: 4 g/L99% Decolorization in 30 min researchgate.net
AdsorptionDisperse RedTemperature: 100 °CEfficient adsorption, compatible with industrial hot wastewater. mdpi.com

Toxicological and Ecotoxicological Assessments of Disperse Red 5 and Its Metabolites

Genotoxicity and Mutagenicity Studies

The potential for Disperse Red 5 and its related compounds to cause genetic damage has been evaluated in a variety of laboratory settings. These studies are crucial for understanding the possible health risks associated with exposure to these dyes.

In vitro studies, which are conducted in controlled laboratory environments using cells or microorganisms, have yielded mixed results regarding the genotoxicity of disperse dyes.

Bacterial Assays (Ames Test):

The Ames test, a widely used method for detecting mutagenic properties of chemical compounds using Salmonella typhimurium bacteria, has shown conflicting results for dyes similar to this compound. For instance, Disperse Red 11 showed no mutagenic activity in one study, while another reported it as positive in one test strain. nih.gov Some researchers suggest that observed mutagenicity might be due to contaminants in the dye lot rather than the dye itself. nih.gov Disperse Red 9 has also produced both positive and negative results in the Ames assay. nih.gov Studies on Disperse Red 1 indicated it causes mutations in the Salmonella assay. glpbio.com Both Disperse Red 1 and Disperse Red 13 tested positive in the Salmonella assay, suggesting they primarily cause frame-shift mutations. researchgate.net The enzymes nitroreductase and O-acetyltransferase appear to be important in this mutagenic effect. researchgate.net Disperse Red 17 was found to be mutagenic in the Ames test, both with and without metabolic activation. europa.eu In contrast, Disperse Red 370 was not considered mutagenic in this assay. industrialchemicals.gov.au

Mammalian Cell Systems:

Chinese Hamster Ovary (CHO) cells: Studies on Disperse Red 11 in CHO cells revealed an increased frequency of sister-chromatid-exchange and mutations at the hypoxanthine (B114508) guanine (B1146940) phosphoribosyl transferase (HGPRT) locus. nih.gov However, other research indicated that some disperse dyes did not induce chromosome aberrations in CHO cells. industrialchemicals.gov.auindustrialchemicals.gov.au

Human Hepatoma Cells (HepG2): Human hepatoma cell lines like HepG2 are frequently used to assess the toxicity of substances on liver cells. scielo.br Disperse Red 1 has been shown to be genotoxic to HepG2 cells, increasing the frequency of micronuclei. glpbio.comecotoxbrasil.org.bruchile.cl Similarly, the commercial dye C.I. Disperse Blue 291 demonstrated genotoxic and mutagenic effects in these cells. researchgate.net The toxicity of azo dyes in HepG2 cells can lead to the formation of micronuclei, DNA fragmentation, and apoptosis. scielo.br

Human Dermal Equivalent: To evaluate the effects of dermal exposure, three-dimensional human dermal equivalent models are utilized. tandfonline.comnih.gov In one study, Disperse Red 1 was found to be non-genotoxic to a human dermal equivalent, which contrasts with findings in 2D cell cultures of human hepatoma cells (HepG2). tandfonline.comnih.gov This discrepancy highlights the importance of organ-specific genotoxicity testing and the differences between 2D and 3D cell culture systems. nih.govresearchgate.net

Interactive Table: Summary of In Vitro Genotoxicity Studies on Disperse Dyes

Compound Test System Result Reference
Disperse Red 1Salmonella (Ames test)Positive glpbio.com
Disperse Red 1Human Hepatoma Cells (HepG2)Positive (micronuclei formation) glpbio.comecotoxbrasil.org.bruchile.cl
Disperse Red 1Human Dermal EquivalentNegative tandfonline.comnih.gov
Disperse Red 9Salmonella (Ames test)Conflicting nih.gov
Disperse Red 11Salmonella (Ames test)Conflicting nih.gov
Disperse Red 11Chinese Hamster Ovary (CHO) cellsPositive (sister-chromatid exchange, HGPRT mutation) nih.gov
Disperse Red 13Salmonella (Ames test)Positive researchgate.net
Disperse Red 17Salmonella (Ames test)Positive europa.eu
Disperse Red 370Salmonella (Ames test)Negative industrialchemicals.gov.au
Disperse Blue 291Human Hepatoma Cells (HepG2)Positive (DNA fragmentation, micronuclei) researchgate.net

Disperse dyes and their derivatives have been shown to induce various forms of DNA damage and structural changes. These alterations can interfere with critical cellular processes like transcription and replication.

Studies have demonstrated that Disperse Red 1 can cause primary DNA damage, including single- and double-strand breaks and alkali-labile sites, in mouse germ cells. uchile.cl The interaction between Disperse Red 1 and calf thymus DNA has been observed to cause conformational changes and damage to the DNA double helix. scielo.br This damage is thought to occur through intercalation, where the dye molecule inserts itself into the DNA structure, leading to an unwinding of the double helix and lengthening of the DNA strand. scielo.brresearchgate.net The electrolysis products of Disperse Red 1 have also been shown to intercalate into DNA, which is a potential first step towards the formation of DNA adducts that can lead to mutations. researchgate.net

The genotoxic effects of some azo dyes are linked to their ability to bind to the grooves of DNA, inducing a transition from a supercoiled to a nicked DNA form. mdpi.com Such structural alterations in the DNA molecule can have adverse effects on human health by disrupting genes that control the cell cycle, potentially leading to malignant transformation. mdpi.com

A significant concern with azo dyes is their potential to break down into smaller, more reactive compounds, particularly aromatic amines. This breakdown can occur through the action of enzymes in the liver or by the microflora present in the human intestine. researchgate.netnih.gov

The reductive cleavage of the azo bond (–N=N–) is a key step in the metabolic activation of these dyes, leading to the formation of aromatic amines that may be genotoxic and carcinogenic. nih.govindustrialchemicals.gov.aumst.dk In fact, the genotoxicity of many azo dyes is attributed to these metabolic products rather than the parent dye molecule itself. researchgate.net

For example, the exocyclic amino group found in some azo dye derivatives can undergo N-oxidation by cytochrome P450 enzymes in the liver, forming reactive electrophiles that can bind to DNA and form adducts. mdpi.com Studies have shown that aromatic amine metabolites of certain azo dyes demonstrate genotoxic activity. ca.gov The carcinogenicity of some aromatic amines, such as o-toluidine, a metabolite of certain azo dyes, has been established. nih.gov While the parent azo dyes may not be classified as carcinogenic, some of their metabolites produced by intestinal microbiota have been shown to be carcinogenic to humans. nih.gov

Analysis of DNA Damage and Structural Alterations Induced by this compound and its Derivatives

Ecotoxicity and Environmental Risk Assessment

The release of disperse dyes into the environment, primarily through textile industry effluents, poses a risk to aquatic ecosystems and the organisms within them.

Disperse dyes have demonstrated varying levels of toxicity to aquatic life. Due to their low water solubility, they are not expected to be significantly absorbed by sludge in sewage treatment plants. scbt.com However, available data indicate that azo disperse dyes can have highly variable effects on different aquatic species. canada.ca

Studies on zebrafish, a common model organism for aquatic toxicity testing, have shown that exposure to some disperse dyes can lead to biochemical alterations, including oxidative stress and neurotoxicity. For example, Reactive Black 5 has been shown to induce developmental defects and lethal effects in zebrafish embryos. medcraveonline.com

The toxicity of Disperse Red 1 has been evaluated in the water flea Daphnia magna, a key species in freshwater ecosystems. uchile.cl While specific toxicity data for this compound on a wide range of aquatic organisms is limited, the general trend for azo disperse dyes suggests a potential for adverse effects. canada.ca A predicted no-effect concentration (PNEC) for a subset of azo disperse dyes with a molecular weight less than 360 g/mol was calculated to be 0.0025 mg/L, based on chronic toxicity data from fish. canada.ca

The introduction of disperse dyes into aquatic environments can disrupt the natural balance of microbial communities. While these dyes are generally not readily biodegradable, they are likely to be inherently biodegradable, meaning they can be broken down by microorganisms over time. scbt.com The degradation products, however, can sometimes be more polar and potentially more bioavailable than the parent dye. scbt.com

The biotransformation of azo dyes by environmental microorganisms can lead to the formation of harmful aromatic amines, which can pose a risk to the ecosystem. researchgate.net The presence of these dyes and their breakdown products can alter the composition and function of indigenous microbial populations, potentially impacting nutrient cycling and other essential ecosystem processes.

Biomarker Responses and Multi-scale Ecotoxicological Endpoints (e.g., Hydra attenuata)

Specific ecotoxicological studies detailing biomarker responses to this compound in model organisms such as the freshwater cnidarian Hydra attenuata are not extensively available in the public literature. However, research on the broader class of azo disperse dyes provides context for its potential environmental impact.

Azo disperse dyes are generally expected to have a common mode of ecotoxicological action due to their structural similarities. canada.ca The primary concern with these dyes is the potential for the reductive cleavage of the azo bond (–N=N–) under anaerobic conditions, such as those found in sediments. mst.dkcanada.ca This biotransformation process breaks the dye molecule down, releasing metabolites, which for this compound would include substituted anilines. scispace.comresearchgate.net These aromatic amine metabolites are often more mobile and can be more toxic than the parent dye.

In sediment, this compound has been shown to degrade with a half-life of 4.5 hours under certain conditions. canada.ca The major degradation pathways are the reduction of its nitro group to an amino group and/or the cleavage of the azo group to form nitroanilines. mst.dk While direct data on this compound's effect on specific biomarkers in aquatic invertebrates is limited, chronic toxicity studies on other small molecular weight azo disperse dyes have shown sensitivity in fish and aquatic invertebrates. canada.ca The low water solubility of disperse dyes generally limits their bioavailability in the water column, with a greater percentage expected to partition to sediment. canada.cacanada.ca

Table 1: Ecotoxicological Data Summary for this compound

Endpoint Value Organism/Medium Source
Identity C.I. 11215; CAS 3769-57-1 - worlddyevariety.comalfa-chemistry.com
Class Single Azo Dye - worlddyevariety.com
Sediment Half-Life 4.5 hours Sediment canada.ca
Primary Biotransformation Reductive cleavage of azo bond Anaerobic Environments mst.dk
Metabolites Substituted Anilines - scispace.comresearchgate.net

Phytotoxicity Evaluation of this compound and its Biotransformation Products

Specific studies evaluating the phytotoxicity of this compound and its degradation products on various plant species are not well-documented in available scientific literature. However, general assessments of azo disperse dyes suggest that their impact on terrestrial plants may be limited by low bioavailability.

In studies conducted on a range of azo substances, no adverse effects—such as on mortality, reproduction, or biomass of earthworms, or on the shoot height, emergence rate, and visual phytotoxic effects in crop plants—were observed at high soil concentrations. canada.ca This lack of toxicity is often attributed to the low bioavailability of these dyes in the soil matrix. canada.ca

The primary concern for phytotoxicity would stem from the biotransformation products. As this compound degrades into substituted anilines, the potential toxicity of these metabolites to plants becomes a relevant consideration. scispace.comresearchgate.net The phytotoxicity of various aromatic amines can differ, but they are generally more water-soluble and potentially more bioavailable to plants than the parent dye molecule. Studies on the degradation products of other azo dyes have shown that while the treated effluent may be less toxic than the original dye, the resulting metabolites can still exhibit phytotoxicity when compared to controls. mst.dk However, without specific testing on the aniline (B41778) metabolites of this compound, a definitive phytotoxicity profile cannot be established.

Mammalian Toxicity Studies

Systemic Effects and Organ-Specific Toxicological Responses (e.g., liver, epidermal cells)

Information regarding specific organ toxicity of this compound in mammals is limited. The toxicological profile is largely inferred from the behavior of the azo dye class and their known metabolic pathways in mammalian systems.

The azo linkage is the most chemically labile part of the molecule and can undergo enzymatic breakdown in mammals. mst.dk Azo-reductase enzymes, which are capable of cleaving the azo bond, are found in various organs, with the highest activity typically located in the liver, followed by the kidneys. mst.dk The intestinal microflora also plays a crucial role in this metabolic cleavage. This process results in the formation of aromatic amine metabolites. mst.dk

Once formed, these aromatic amines are absorbed into the bloodstream and undergo further metabolism, primarily in the liver, before excretion. A distribution study on other azo dyes showed that metabolites can accumulate in the liver and kidneys. mst.dk While direct studies on this compound are lacking, the toxic potential of its aromatic amine metabolites is a key consideration for systemic effects. The specific toxicological impact would depend on the structure and properties of the resulting substituted anilines. Studies on other disperse dyes have noted cytotoxic effects on both liver (hepatic) cells and skin (epidermal) cells in vitro. scispace.com

Induction of Methemoglobinemia and Associated Physiological Impacts

A significant toxicological concern associated with the metabolic products of azo dyes is the induction of methemoglobinemia. mst.dk This condition is not typically caused by the parent dye itself but by its aromatic amine metabolites. mst.dk

Methemoglobinemia is a blood disorder where the iron in hemoglobin is oxidized from its normal ferrous state (Fe²⁺) to the ferric state (Fe³⁺). This change renders the hemoglobin unable to effectively bind and transport oxygen to the body's tissues, leading to a form of functional anemia. The primary mechanism involves the aromatic amine metabolites, which act as oxidizing agents on the heme iron. mst.dk

The physiological impacts of methemoglobinemia are proportional to the concentration of methemoglobin in the blood. Clinical signs include cyanosis (a bluish discoloration of the skin, lips, and nail beds), weakness, dizziness, headache, and shortness of breath. mst.dk In severe cases, it can lead to seizures, coma, and can be fatal. Although no specific clinical cases linking this compound exposure directly to methemoglobinemia were found, the established metabolic pathway leading to the formation of aromatic amines makes this a plausible and significant toxicological risk. mst.dkresearchgate.net

Table 2: Physiological Impacts Associated with Methemoglobinemia

Methemoglobin Level Associated Symptoms
10-20% Cyanosis (blue/gray skin discoloration)
20-30% Lightheadedness, anxiety, headache, tachycardia
30-50% Fatigue, confusion, dizziness, tachypnea
50-70% Coma, seizures, acidosis, arrhythmia
>70% Potentially fatal

Source: Adapted from clinical toxicology data.

Reproductive and Developmental Toxicity Considerations

For instance, studies on other disperse dyes have reported developmental effects such as decreased maternal and fetal body weights in animal models. canada.ca The potential for azo dyes to cause reproductive or developmental harm is often linked to their metabolites. The systemic absorption of toxic aromatic amines following the cleavage of the azo bond could theoretically impact reproductive organs or a developing fetus. However, without empirical data for this compound, its specific risk profile for reproductive and developmental toxicity remains uncharacterized. General screening assessments by regulatory bodies have not highlighted a definitive reproductive toxicity for this specific compound based on available data.

Mechanistic Research on Disperse Red 5 Interactions and Transformations

Molecular Mechanisms of Degradation

The degradation of Disperse Red 5, a synthetic dye known for its persistence in the environment, has been the subject of extensive research. Understanding the molecular mechanisms behind its breakdown is crucial for developing effective remediation strategies. These investigations span computational chemistry, enzymatic bioremediation, and advanced oxidation processes, each providing unique insights into the transformation of this complex molecule.

Computational Chemistry Approaches to Elucidate Degradation Pathways

For instance, DFT calculations on Disperse Red 73 have shown that the hydroxyl radical (•OH), a highly reactive species, preferentially attacks the azo (N=N) bond. research-nexus.netcsir.co.za This initial step is energetically favorable, suggesting it is a primary pathway for degradation. research-nexus.net However, the subsequent cleavage of the N=N bond can be less favorable than the rupture of a C–N bond, indicating a complex series of reactions. research-nexus.netcsir.co.za The presence of a solvent, such as water, can also influence the degradation mechanism, potentially accelerating and stabilizing the cleavage of the azo bond. csir.co.za These computational models help to predict the formation of various degradation products and provide a theoretical foundation for understanding the experimental results observed in other degradation methods. csir.co.za

Detailed Enzymatic Reaction Mechanisms in Bioremediation

Bioremediation offers an environmentally friendly approach to dye degradation, utilizing the metabolic capabilities of microorganisms. Bacteria and fungi employ a variety of enzymes to break down complex organic molecules like this compound. The primary mechanism involves enzymatic conversion, where enzymes attack the dye molecules, leading to their degradation. lifesciencesite.com

Several key enzymes are involved in this process:

Azoreductases: These enzymes are crucial for the reductive cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. mdpi.com This process typically occurs under anaerobic or microaerophilic conditions and requires reducing agents like NADH or FADH2. mdpi.com The breakdown of the azo bond results in the formation of aromatic amines, which are generally less colored but can sometimes be more toxic. researchgate.net

Laccases and Peroxidases: These are oxidative enzymes that can also degrade azo dyes. mdpi.com Laccases, for example, can oxidize the dye, leading to the formation of less toxic products without the need for cofactors. mdpi.com Fungi, in particular, are known to produce extracellular enzymes like lignin (B12514952) peroxidase and manganese peroxidase, which have a broad substrate specificity and can effectively degrade complex dye structures. tandfonline.com

Studies have shown that bacterial consortia can be highly effective in degrading disperse dyes. For example, a consortium of Pseudomonas rettgeri and Pseudomonas sp. has been shown to degrade Disperse Red 78, breaking it down into intermediates that are further metabolized by hydroxylase and oxygenase enzymes. tandfonline.com Similarly, Paenochrobactrum glaciei has demonstrated the ability to decolorize Disperse Red 167 by asymmetrically breaking the azo bond, forming intermediate metabolites. researchgate.net The efficiency of enzymatic degradation can be influenced by environmental factors such as glucose concentration, pH, and the presence of oxygen. lifesciencesite.com

Table 1: Examples of Microbial Degradation of Disperse Dyes

Microorganism/ConsortiumDyeDegradation EfficiencyKey Enzymes/Mechanisms
Paenochrobactrum glacieiDisperse Red 16784% at 50 mg/l within 24hAzoreductase (asymmetric azo bond cleavage)
Pseudomonas rettgeri & Pseudomonas sp.Disperse Red 78Not specifiedAzoreductase, Hydroxylase, Oxygenase
Rhizosphere Bacterial ConsortiumDisperse Red71.2% (aerobic, 5% glucose)Enzymatic conversion
Enterococcus faecalisDisperse Red F3B94% at 100 mg/l within 5hBiotransformation

Role of Reactive Oxygen Species (ROS) and Electron-Hole Pairs in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are powerful methods for degrading persistent organic pollutants like this compound. These processes rely on the generation of highly reactive species, primarily Reactive Oxygen Species (ROS) such as hydroxyl radicals (•OH), to non-selectively oxidize and break down the dye molecules. asianpubs.org

The generation of ROS can be achieved through various AOPs:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV radiation generates hydroxyl radicals. asianpubs.org This method has been shown to be highly effective in decolorizing dye solutions. pjoes.com

ZnO/UV/H₂O₂: The use of a photocatalyst like zinc oxide (ZnO) in combination with UV light and H₂O₂ can significantly enhance degradation efficiency. The UV photons generate electron-hole pairs in the semiconductor catalyst, which then react with water and oxygen to produce ROS. researchgate.netscribd.com Studies on Disperse Red 60 have shown up to 97% degradation using this method. researchgate.net

Ozonation (O₃): Ozone is a strong oxidant that can directly cleave the chromophores of dye molecules. pjoes.com Its effectiveness can be enhanced by combining it with UV light (O₃/UV), which promotes the formation of hydroxyl radicals. pjoes.com

The fundamental mechanism in photocatalytic AOPs involves the generation of electron-hole pairs (e⁻/h⁺) on the surface of a semiconductor catalyst upon irradiation. scribd.com These charge carriers then initiate a series of redox reactions, leading to the formation of various ROS, including hydroxyl radicals and superoxide (B77818) radicals (O₂⁻•), which are responsible for the complete mineralization of the organic dye into less harmful substances like CO₂ and water. scribd.com

Mechanisms of Toxicological Action

The toxicological effects of this compound are a significant concern, and research has focused on understanding its interactions at the cellular and molecular levels. These investigations aim to elucidate the mechanisms by which this dye exerts its toxicity, including its interactions with cellular components and its ability to bind to and alter the structure of proteins.

Cellular and Subcellular Interactions Leading to Toxicity

Disperse dyes, including those structurally similar to this compound, can induce cellular toxicity through various mechanisms. Their lipophilic nature allows them to potentially penetrate cell membranes. scbt.com Studies on various disperse dyes have shown that their toxicity can be influenced by chemical structure, molecular size, and hydrophobicity. nih.govfrontiersin.org

Once inside the cell, these dyes can interfere with critical cellular processes. For example, some disperse dyes have been shown to impair mitochondrial respiration and reduce cell viability. nih.govfrontiersin.org The reduction of the azo group in azo dyes can lead to the formation of harmful aromatic amines, which are known to be toxic and potentially carcinogenic. nih.govfrontiersin.org These aromatic amines can cause oxidative stress, leading to damage to cellular components. Research on Disperse Red 1 has indicated that it can induce cytotoxic and genotoxic effects in cells. researchgate.net Furthermore, interactions with DNA have been observed, with studies on Disperse Red 1 showing both hypochromic and hyperchromic effects, suggesting conformational changes and damage to the DNA double helix. researchgate.net

Investigations into Protein Binding and Conformational Changes Induced by this compound

The interaction of small molecules like this compound with proteins is a key aspect of their toxicological profile. Binding to proteins can alter their structure and function, leading to adverse biological effects. While specific studies on this compound are limited in the provided results, research on other dyes and small molecules provides a framework for understanding these interactions.

The binding of a ligand to a protein can induce conformational changes, which can be studied using techniques like fluorescence spectroscopy and molecular docking. biorxiv.org These changes can affect the protein's native state and biological activity. For example, the interaction of the dye Drimaren Red with Human Serum Albumin (HSA) was found to cause changes in the protein's conformation, potentially leading to a reduction or loss of its function. biorxiv.org Molecular docking studies can help predict the binding sites and affinity of a dye to a protein. biorxiv.org

Neurobiological Effects and Behavioral Alterations in Model Organisms (e.g., serotonin (B10506) immuno-labeling in Hydra attenuata)

Research into the specific neurobiological and behavioral impacts of this compound on model organisms is limited. However, studies on the closely related azo dye, Disperse Red 1, provide significant insights into the potential effects on the freshwater cnidarian Hydra attenuata. Due to the structural similarities and classification within the same dye family, the findings for Disperse Red 1 are often considered indicative of the potential toxicity of other disperse red dyes.

A pivotal study investigated the effects of Disperse Red 1 on Hydra attenuata using a variety of biomarkers, including those related to neurobiology and behavior. nih.govworlddyevariety.com Chronic exposure to Disperse Red 1 was found to impair neuronal processes associated with feeding behavior in this organism. nih.govworlddyevariety.com

One of the key findings of this research was the observed changes in serotonin immuno-labeling in Hydra polyps that exhibited altered feeding behaviors. nih.govworlddyevariety.com Serotonin is a crucial neurotransmitter in many organisms, including Hydra, where it is believed to play a significant role in regulating feeding responses. nih.govnih.gov The alterations in serotonin immuno-labeling suggest that chronic exposure to Disperse Red 1 interferes with the serotonergic system, leading to the observed behavioral deficits. nih.govworlddyevariety.com This ecotoxicological study was the first to report a significant link between serotonin function and feeding behavior in the Hydra model. nih.govworlddyevariety.com

The behavioral alterations manifested as changes in the normal feeding response of Hydra attenuata. nih.govworlddyevariety.com In controlled experiments, exposure to the dye led to impaired ingestion behavior, indicating a neurotoxic effect on the neural pathways that govern this essential function. nih.govworlddyevariety.com

These findings highlight the potential for disperse azo dyes to act as neurotoxicants in aquatic invertebrates. The use of Hydra attenuata as a model organism, with its simple and well-characterized nervous system, allows for sensitive detection of such neurobiological effects. solubilityofthings.com The observed impacts on the serotonergic system and feeding behavior underscore the need for further investigation into the specific mechanisms of action of this compound and other related compounds on the nervous systems of aquatic organisms.

Interactive Data Table: Effects of Disperse Red 1 on Hydra attenuata

BiomarkerObservationImplicationReference
Serotonin Immuno-labeling Changes observed in polyps with altered feeding behavior.Impairment of neuronal processes related to ingestion. nih.govworlddyevariety.com nih.govworlddyevariety.com
Feeding Behavior Impaired ingestion following chronic exposure.Neurotoxic effect on feeding-related neural pathways. nih.govworlddyevariety.com nih.govworlddyevariety.com
Morphology Morphological changes observed under acute exposure.Indicator of sublethal and lethal toxicity. nih.govworlddyevariety.com nih.govworlddyevariety.com
Asexual Reproduction Increased rates at certain concentrations.Suggests a trade-off between reproduction and maintenance under stress. nih.govworlddyevariety.com nih.govworlddyevariety.com

Analytical Methodologies for Disperse Red 5 and Its Transformation Products

Spectroscopic Characterization Techniques for Dye and Metabolite Identification

Spectroscopic methods are fundamental in the analysis of Disperse Red 5, providing critical information about its chemical structure and changes during degradation.

UV-Vis Spectroscopy: This technique is widely used to monitor the decolorization of dye solutions. This compound in solution exhibits maximum absorbance in the visible region, and the decrease in the intensity of this peak over time indicates the breakdown of the dye's chromophore. docbrown.info For instance, the degradation of Disperse Red F3B was monitored by observing the changes in the absorption spectrum. ijcmas.com In one study, the UV-Vis spectrum of Disperse Red 1 showed a maximum absorption band at 406 nm in various organic solvents and at 505 nm in aqueous solutions. scielo.br The stability of the dye solution was estimated by comparing the intensities of the absorption band at 505 nm over several days. scielo.br

Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis is instrumental in identifying the functional groups present in the parent dye molecule and its degradation products. tandfonline.com By comparing the FTIR spectra of the dye before and after degradation, researchers can identify changes in the chemical structure, such as the cleavage of azo bonds or the formation of new functional groups like amines. ijcmas.commdpi.com For example, in the analysis of a related disperse dye, the FTIR spectrum of the used adsorbent showed a broad band at 3442 cm⁻¹ corresponding to the stretching vibration of hydroxyl groups, and peaks at 2922 cm⁻¹ and 2852 cm⁻¹ indicating the aromatic C-H stretching. ceon.rs The formation of imines during the microaerophilic degradation of Disperse Red F3B was confirmed by FTIR analysis. ijcmas.com Research on another disperse red dye (C.I. 11338) used FTIR to quantify the dye by correlating the concentration with the peak intensities of specific chemical groups, such as the strong C=C bending at 748.28 cm⁻¹.

Table 1: Spectroscopic Data for Disperse Dyes

Technique Analyte Key Findings Reference
UV-Vis Spectroscopy Disperse Red 1 Maximum absorption at 406 nm in organic solvents and 505 nm in aqueous solution. scielo.br
UV-Vis Spectroscopy Disperse Red F3B Used to monitor the decolorization and degradation process. ijcmas.com
FTIR Spectroscopy Disperse Red F3B Confirmed the formation of imines during degradation. ijcmas.com
FTIR Spectroscopy Disperse Red Dye (C.I. 11338) Quantitative analysis was validated by correlating concentration with peak intensities of functional groups.
FTIR Spectroscopy Disperse Dye Adsorbent Identified key functional groups like hydroxyl and aromatic C-H stretching. ceon.rs

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating the complex mixtures that often result from dye degradation studies, allowing for the individual identification of the parent dye and its various metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products. uga.edu This method is particularly useful for analyzing the smaller, less polar molecules that can be formed after the initial breakdown of the larger dye structure. uga.eduohsu.edu For instance, in the degradation analysis of Disperse Red 3B, GC-MS was used to identify several reaction products, including diisobutyl phthalate (B1215562), guaiacol, and o-xylene. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of disperse dyes and their degradation products. lcms.czbiotech-asia.org It is well-suited for separating non-volatile and thermally sensitive compounds. clu-in.orgitesm.mx The EPA Method 8321B outlines an HPLC method coupled with a thermospray-mass spectrometer (TS-MS) and a UV detector for the determination of several solvent-extractable nonvolatile compounds, including this compound. epa.gov HPLC can be used to monitor the disappearance of the parent dye peak and the appearance of metabolite peaks over time. biotech-asia.org A study on the analysis of disperse dyes utilized an HPLC system with a photodiode array (PDA) and mass detection to enhance confidence in compound identification. lcms.cz

High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient method for the separation and identification of dyes and their degradation products. ojp.gov It can provide information on the number of components in a mixture, their colors, and their relative concentrations. ojp.gov HPTLC has been used for the screening of illegal dyes in spices and can be a valuable tool in the forensic analysis of fibers. uni-giessen.de In the analysis of a degraded textile dye, HPTLC was used to confirm the 95% degradation of the dye. ijsr.net

Thin Layer Chromatography (TLC): TLC is a simpler and more cost-effective chromatographic technique that can be used for the qualitative analysis of disperse dyes and to monitor the progress of degradation reactions. ijcmas.comp2infohouse.org It is useful for quickly assessing the purity of a dye sample and observing the formation of degradation products. google.commdpi.com For example, the degradation of Disperse Red F3B was confirmed by TLC analysis. ijcmas.com

Table 2: Chromatographic Methods for Disperse Dye Analysis

Method Analyte/Matrix Key Parameters/Findings Reference
GC-MS Disperse Red 3B degradation products Identified products such as diisobutyl phthalate and guaiacol. rsc.orgrsc.org
HPLC-TS-MS/UV This compound in various matrices EPA Method 8321B for determination of solvent-extractable nonvolatile compounds. epa.gov
HPLC-PDA/MS Nine disperse dyes Separation on an XBridge C18 column with a gradient of ammonium (B1175870) acetate (B1210297) and acetonitrile. lcms.cz
HPTLC Coralene Dark Red 2B Mobile phase of Toluene: Methanol: Acetone (20:2:1) confirmed 95% degradation. ijsr.net
TLC Disperse Red F3B Mobile phase of ammonia, methanol, n-butanol, and distilled water (5:2:2:1) confirmed degradation. ijcmas.com

Advanced Microscopy for Material and Biological System Characterization

Scanning Electron Microscopy (SEM): SEM is utilized to examine the surface morphology of materials involved in the dye degradation process. For instance, it can be used to study the surface of adsorbents before and after dye removal to observe changes in the surface structure. ceon.rs In biological degradation studies, SEM can be used to visualize the morphology of microorganisms and their interaction with dye particles or to observe the immobilization of bacterial cells. biotech-asia.org For example, SEM analysis of a bacterial strain capable of degrading a disperse dye revealed rod-shaped cells. biotech-asia.org

Application of Molecular Biological Techniques for Microbial Community Analysis

16S rRNA Gene Sequencing: In studies involving microbial degradation of this compound, 16S rRNA gene sequencing is a crucial molecular technique for identifying the specific bacterial species responsible for the dye's breakdown. ijcmas.com By sequencing this highly conserved gene, researchers can accurately classify the bacteria in a mixed microbial consortium and understand which members are key players in the degradation process. For example, a bacterial isolate capable of decolorizing Disperse Red F3B was identified as Enterococcus faecalis through 16S rDNA sequence analysis. ijcmas.com

Bioassays for Toxicity Assessment and Verification of Detoxification Efficacy

Bioassays are essential for evaluating the toxicity of this compound and its degradation products, thereby verifying the effectiveness of a detoxification process.

Phytotoxicity Tests: These tests assess the toxicity of the dye and its metabolites on plants. Common parameters measured include seed germination percentage and the growth of roots and shoots. ijcmas.com For example, the phytotoxicity of Disperse Red F3B and its decolorized products was evaluated on Brassica nigra and Cyamopsis tetragonolobus. ijcmas.com The results revealed the eco-friendly nature of the degradation products. ijcmas.com

Microbial Toxicity Tests: The toxicity of the dye and its byproducts can be assessed using microorganisms. For instance, the oxygen uptake rate of activated sludge can be measured to determine the inhibitory effect of the dye solution before and after treatment. mdpi.com

Acute Toxicity Tests: These assays use organisms like Daphnia magna to determine the acute toxicity of the dye and its degradation metabolites. nih.gov The non-toxic nature of degraded dye metabolites has been confirmed through such assays. nih.gov

Table 3: Bioassays for Toxicity Assessment

Bioassay Type Test Organism/System Purpose Reference
Phytotoxicity Brassica nigra, Cyamopsis tetragonolobus To evaluate the toxicity of the dye and its degradation products on seed germination and plant growth. ijcmas.com
Microbial Toxicity Activated Sludge To assess the inhibitory effect of the dye on microbial respiration. mdpi.com
Acute Toxicity Daphnia magna To determine the acute toxicity of the dye and its metabolites. nih.gov

Conclusion and Future Research Perspectives

Summary of Current Knowledge and Identification of Research Gaps Concerning Disperse Red 5

This compound is a monoazo dye characterized by its purplish-red powder form. worlddyevariety.com It is soluble in ethanol (B145695), acetone, and soluble fiber elements, but only slightly soluble in benzene (B151609) and carbon tetrachloride. worlddyevariety.com The manufacturing process involves the diazotization of 2-Chloro-4-nitrobenzenamine and subsequent coupling with N,N-bis(2-hydroxyethyl)-3-methylbenzenamine. worlddyevariety.com This dye is primarily used for dyeing polyester (B1180765) fibers, often in combination with other dyes to create navy and black shades. worlddyevariety.com It is suitable for high-temperature, high-pressure dyeing methods and has a hot melt temperature of 190-200°C. worlddyevariety.com

A significant gap in the current knowledge is the lack of comprehensive data on the chronic toxicity and carcinogenicity of this compound. While some information exists for other disperse dyes, specific long-term health effects of this compound have not been thoroughly investigated. vulcanchem.com Furthermore, the complete biodegradation pathways of this dye in the environment remain largely uncharacterized. vulcanchem.com This is a critical research gap, as the breakdown of azo dyes can lead to the formation of potentially harmful aromatic amines. ijcmas.com

Another area requiring further research is the optimization of its dyeing performance. Comparative studies with other azo dyes could help refine its application in trichromatic dyeing processes for better compatibility and efficiency. vulcanchem.com While some studies have touched upon the removal of disperse dyes from wastewater, specific and efficient remediation techniques for this compound are not well-established. bioline.org.brresearchgate.net The environmental fate and potential for bioaccumulation in various ecosystems also warrant more in-depth investigation. canada.ca

Emerging Research Directions in Synthesis, Remediation, and Risk Assessment

Emerging research in the synthesis of azo disperse dyes is focusing on creating novel structures with improved properties. sioc-journal.cn For instance, the Ugi four-component reaction is being explored as a method to produce structurally diverse azo disperse dyes with enhanced fastness properties. sioc-journal.cn Such innovative synthetic routes could lead to the development of more environmentally friendly and efficient dyes.

In the area of remediation, advanced oxidation processes (AOPs), photocatalytic degradation, and bioremediation are promising research directions for the removal of disperse dyes from wastewater. researchgate.netresearchgate.net The use of nanomaterials, such as titanium dioxide in photocatalytic membrane reactors, has shown effectiveness in degrading similar disperse dyes. mdpi.com Research into microbial degradation, particularly by bacteria and fungi that can decolorize and mineralize azo dyes, is also a key area of future investigation. ijcmas.commdpi.com The development of efficient and sustainable remediation technologies is crucial for mitigating the environmental impact of this compound and other textile dyes.

Comprehensive risk assessment is another critical research direction. This includes not only evaluating the toxicity of the parent dye but also its degradation products. ijcmas.com There is a need for more extensive studies on the genotoxicity and mutagenicity of this compound and its metabolites. nih.gov Furthermore, understanding the potential for these compounds to cause skin sensitization and other allergic reactions is vital for consumer safety. lgcstandards.com

Promoting Interdisciplinary Approaches for Comprehensive Understanding and Sustainable Management of this compound Contamination

A holistic understanding and sustainable management of this compound contamination necessitate a concerted effort from various scientific disciplines. Chemists, environmental scientists, toxicologists, and engineers must collaborate to address the multifaceted challenges posed by this dye.

Collaborative Research Areas:

Green Chemistry and Dye Synthesis: Chemists can focus on designing and synthesizing new disperse dyes that are less toxic and more biodegradable, while maintaining desirable dyeing properties. sioc-journal.cn

Environmental Fate and Modeling: Environmental scientists can investigate the transport, transformation, and ultimate fate of this compound in different environmental compartments (water, soil, sediment). canada.ca This data is essential for developing accurate environmental risk models.

Toxicology and Health Risk Assessment: Toxicologists are needed to conduct thorough studies on the acute and chronic health effects of this compound and its degradation byproducts. cloudfront.netscbt.com This information is crucial for establishing regulatory limits and ensuring human and ecological safety.

Remediation Technologies: Engineers and biotechnologists can work together to develop and optimize innovative and cost-effective remediation technologies for removing this compound from industrial effluents. researchgate.netmdpi.com This includes advancing AOPs, bioremediation, and membrane filtration techniques. mdpi.commdpi.com

Lifecycle Assessment: An interdisciplinary approach is also vital for conducting a comprehensive lifecycle assessment of this compound, from its synthesis and application in the textile industry to its environmental impact and disposal.

By fostering collaboration and communication among these diverse fields, a more complete picture of the risks associated with this compound can be developed, leading to the implementation of sustainable practices for its management and the protection of environmental and human health.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 3769-57-1 worlddyevariety.comlookchem.com
Molecular Formula C17H19ClN4O4 worlddyevariety.comlookchem.com
Molecular Weight 378.81 g/mol worlddyevariety.comlookchem.com
Appearance Purplish red powder worlddyevariety.com
Solubility Soluble in ethanol and acetone; slightly soluble in benzene and carbon tetrachloride worlddyevariety.com
Hot Melt Temperature 190-200 °C worlddyevariety.com
IUPAC Name 2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol lookchem.com

Q & A

Q. How should researchers address data gaps in this compound’s bioaccumulation potential?

  • Methodological Answer : Conduct trophic transfer studies using stable isotope tracing in model food chains. Compare results with QSAR (Quantitative Structure-Activity Relationship) predictions and publish negative findings to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DISPERSE RED 5
Reactant of Route 2
Reactant of Route 2
DISPERSE RED 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.